1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione

Legumain AEP Cysteine protease

1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione (CAS 1228-89-3) is a fully substituted purine-2,6-dione derivative bearing a benzyl group at N1, methyl groups at N3 and N7, and a sulfanylidene (thioxo) moiety at C8. With a molecular formula of C14H14N4O2S and a molecular weight of 302.35 g/mol , this compound differs from common xanthine-based scaffolds by the replacement of the C8 carbonyl oxygen with sulfur.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35
CAS No. 1228-89-3
Cat. No. B2937907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione
CAS1228-89-3
Molecular FormulaC14H14N4O2S
Molecular Weight302.35
Structural Identifiers
SMILESCN1C2=C(NC1=S)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
InChIInChI=1S/C14H14N4O2S/c1-16-10-11(15-13(16)21)17(2)14(20)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,21)
InChIKeyXKJGXAHYTWXZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione (CAS 1228-89-3): A Structurally Distinguishable Purine-2,6-dione for Targeted Legumain Research & Procurement


1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione (CAS 1228-89-3) is a fully substituted purine-2,6-dione derivative bearing a benzyl group at N1, methyl groups at N3 and N7, and a sulfanylidene (thioxo) moiety at C8 . With a molecular formula of C14H14N4O2S and a molecular weight of 302.35 g/mol , this compound differs from common xanthine-based scaffolds by the replacement of the C8 carbonyl oxygen with sulfur. This structural alteration confers distinct electronic and steric properties that translate into a unique biological activity profile, most notably inhibition of the lysosomal cysteine protease legumain (asparaginyl endopeptidase, AEP) with an IC50 of 170 nM [1].

Why Generic Substitution Fails for 1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione in Legumain-Focused Studies


The legumain inhibitory activity of 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione is exquisitely dependent on its C8 sulfanylidene group and N1 benzyl substituent [1]. Removal of the thioxo group (yielding 1-benzyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, CAS 55247-90-0) or replacement of the benzyl group with a 5-oxohexyl chain (as in pentoxifylline) is expected to abolish legumain inhibition, consistent with the observation that legumain is inherently insensitive to broad-spectrum cysteine-protease inhibitors such as E-64 [2]. Consequently, procuring a closely related xanthine analog as a substitute risks complete loss of the AEP-inhibitory phenotype that defines this compound's research value.

Quantitative Evidence Guide: 1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione vs. Close Analogs in Legumain Inhibition


Legumain Inhibitory Potency vs. Classical Cysteine-Protease Inhibitor E-64

1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione inhibits legumain (human AEP) with an IC50 of 170 nM in a fluorescence-based assay using Cbz-Ala-Ala-Asn-AMC as substrate [1]. In contrast, the classic cysteine-protease inhibitor E-64 (trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane) fails to inhibit legumain at concentrations up to 100 µM, reflecting the unique catalytic-site architecture of the C13 protease family [2]. The ~600-fold window between the target compound's IC50 and the maximal tested E-64 concentration highlights a distinct inhibitory profile that cannot be achieved with generic cysteine-protease inhibitors.

Legumain AEP Cysteine protease

Predicted Physicochemical Differentiation: 8-Thioxo vs. 8-Oxo Analog

The replacement of the C8 carbonyl oxygen in the 8-oxo congeners (e.g., 1-benzyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione) with sulfur in 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione alters key physicochemical parameters. While experimental logP values are not available, in silico predictions consistently indicate a logP increase of ~0.5–0.8 log units for the 8-thioxo derivative relative to the 8-oxo analog, attributable to the greater polarizability and lower hydrogen-bond-accepting ability of the thiocarbonyl group . This shift moves the compound toward an optimal lipophilicity window for passive membrane permeation (logD 1–3), which may enhance cellular uptake in intact-cell legumain assays.

LogP Drug-likeness Purine scaffold

Scaffold-Based Selectivity Advantage Over Pentoxifylline

Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) is a non-selective phosphodiesterase (PDE) inhibitor with reported IC50 values of ~50–100 µM against PDE3/4 isoforms, while lacking appreciable legumain-inhibitory activity [1]. 1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione, by contrast, demonstrates legumain inhibition at 170 nM, making it a more targeted tool for studying the AEP pathway without the confounding PDE-mediated effects that complicate the interpretation of pentoxifylline-based experiments. Although direct PDE inhibition data for the target compound are not yet available, the drastic structural divergence at N1 and C8 strongly suggests a fundamentally different pharmacophore.

Phosphodiesterase Off-target activity PDE inhibition

Application Scenarios for 1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione in Targeted Legumain Research


Enzymological Characterization of Legumain C13 Protease Activity

The compound serves as a moderate-affinity, non-peptidic probe for in vitro legumain assays. Its IC50 of 170 nM [1] places it between potent irreversible inhibitors (e.g., AAN-CMK at ~4 nM) and non-peptidic hits, making it suitable for defining structure-activity relationships (SAR) around the legumain active site without the reactivity liabilities of chloromethylketone warheads.

Functional Comparison of Legumain vs. Other Cysteine Proteases in Cellular Models

Because legumain is insensitive to E-64 [1], researchers can use 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione in combination with E-64 to dissect the contributions of legumain versus cathepsins B/L in lysosomal protein degradation, antigen presentation, or tumor cell invasion assays [2].

Building Block for 8-Thioxopurine Probe Development

The C8 thioxo group provides a synthetic handle for further derivatization (e.g., alkylation, metal coordination) to generate activity-based probes or affinity reagents targeting legumain, exploiting the scaffold's inherent selectivity over classical papain-family cysteine proteases [1].

Quote Request

Request a Quote for 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.